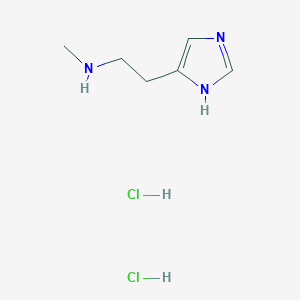

Dihydrochlorure de Nalpha-méthylhistamine

Vue d'ensemble

Description

Le dihydrochlorure de N-méthylhistamine est un composé chimique dérivé de l’histamine, une amine biogène impliquée dans divers processus physiologiques. Ce composé est connu pour son rôle d’agoniste puissant de l’histamine, en particulier au niveau des récepteurs H3 de l’histamine. Il est également reconnu pour ses applications dans la recherche scientifique, en particulier dans les domaines de la pharmacologie et de la biochimie .

Applications De Recherche Scientifique

Le dihydrochlorure de N-méthylhistamine a une large gamme d’applications en recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Employé dans des études sur le métabolisme de l’histamine et les interactions des récepteurs.

Médecine : Investigé pour ses effets thérapeutiques potentiels dans des conditions telles que les migraines et les allergies.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme marqueur biochimique dans les dosages diagnostiques

Mécanisme D'action

Le dihydrochlorure de N-méthylhistamine agit principalement comme un agoniste au niveau des récepteurs H3 de l’histamine. Il se lie à ces récepteurs avec une forte affinité, modulant la libération de neurotransmetteurs tels que l’histamine, l’acétylcholine et la norépinéphrine. Cette modulation affecte divers processus physiologiques, notamment la régulation du sommeil-éveil, le contrôle de l’appétit et les fonctions cognitives . De plus, il peut agir sur les récepteurs H2 de l’histamine, stimulant la sécrétion d’acide gastrique .

Analyse Biochimique

Biochemical Properties

Nalpha-Methylhistamine dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It acts directly on histamine H2 receptors (H2Rs) in animals to stimulate acid secretion . It also dose-dependently stimulates cAMP productions in CHO-H2R cells . These interactions underline the significant role of Nalpha-Methylhistamine dihydrochloride in biochemical reactions.

Cellular Effects

Nalpha-Methylhistamine dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it stimulates cAMP synthesis, which is a crucial second messenger involved in many biological processes .

Molecular Mechanism

The molecular mechanism of action of Nalpha-Methylhistamine dihydrochloride involves binding interactions with biomolecules and changes in gene expression. It acts as a potent agonist for both H2 and H3 receptors . It also effectively inhibits [3H] tiotidine binding to CHO-H2R cells .

Dosage Effects in Animal Models

The effects of Nalpha-Methylhistamine dihydrochloride vary with different dosages in animal models

Méthodes De Préparation

Voies de synthèse et conditions de réaction

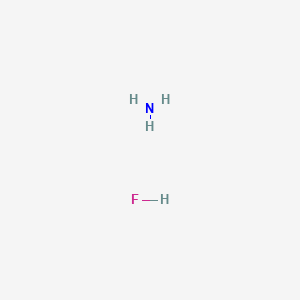

Le dihydrochlorure de N-méthylhistamine est synthétisé par N-méthylation de l’histamine. Le processus implique l’utilisation d’agents méthylants tels que l’iodure de méthyle ou le sulfate de méthyle. La réaction se produit généralement en solution aqueuse ou alcoolique en conditions basiques, souvent en utilisant de l’hydroxyde de sodium ou du carbonate de potassium comme base .

Méthodes de production industrielle

Dans les milieux industriels, la production de dihydrochlorure de N-méthylhistamine implique des réactions de méthylation à grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, souvent en utilisant des réacteurs à écoulement continu et des techniques de purification avancées telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le dihydrochlorure de N-méthylhistamine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de N-méthylimidazole.

Réduction : Les réactions de réduction peuvent le convertir à nouveau en histamine ou en d’autres amines apparentées.

Substitution : Le cycle imidazole du dihydrochlorure de N-méthylhistamine peut subir des réactions de substitution avec des électrophiles.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des électrophiles comme les halogénures d’alkyle ou les chlorures d’acyle sont utilisés en conditions acides ou basiques.

Principaux produits formés

Oxydation : Dérivés de N-méthylimidazole.

Réduction : Histamine ou amines apparentées.

Substitution : Divers dérivés d’imidazole substitués.

Comparaison Avec Des Composés Similaires

Composés similaires

Histamine : Le composé parent, impliqué dans de nombreux processus physiologiques.

N-Méthylimidazole : Un composé apparenté avec des propriétés chimiques similaires.

N-Méthylhistidine : Un autre dérivé méthylé de l’histidine

Unicité

Le dihydrochlorure de N-méthylhistamine est unique en raison de sa forte affinité pour les récepteurs H3 de l’histamine et de son activité agoniste puissante. Contrairement à l’histamine, qui a une activité large sur plusieurs types de récepteurs, le dihydrochlorure de N-méthylhistamine présente des interactions réceptorielles plus sélectives, ce qui en fait un outil précieux dans les études spécifiques aux récepteurs .

Propriétés

IUPAC Name |

2-(1H-imidazol-5-yl)-N-methylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-7-3-2-6-4-8-5-9-6;;/h4-5,7H,2-3H2,1H3,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUQICXJAMPXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CN=CN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167838 | |

| Record name | N-Methylhistamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16503-22-3 | |

| Record name | N-Methylhistamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylhistamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nα-Methylhistamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N.ALPHA.-METHYLHISTAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6S98U0517 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B98133.png)

![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)